Cas no 83011-43-2 (Methyl 3-hydroxy-4,5-dimethoxybenzoate)

Methyl 3-hydroxy-4,5-dimethoxybenzoate structure
83011-43-2 structure
Produktname:Methyl 3-hydroxy-4,5-dimethoxybenzoate
CAS-Nr.:83011-43-2
MF:C10H12O5
MW:212.199283599854
MDL:MFCD00598192
CID:60530
PubChem ID:2733956

Methyl 3-hydroxy-4,5-dimethoxybenzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 3,4-dimethoxy-5-hydroxybenzoate
    • 3,4-Dimethoxy-5-hydroxybenzoic acid methylester
    • RARECHEM AL BF 0681
    • METHYL 4,5-DIMETHOXY-3-HYDROXYBENZOATE
    • METHYL 5-HYDROXYVERATRATE
    • METHYL 3,4-METHOXY-5-HYDROXYBENZOATE
    • 3,4-dimehtoxy-5-hydroxybenzoicd acid methyl esler
    • 3,4-Dimethoxy-5-hydroxybenzoate
    • Methyl 3-hydroxy-4,5-dimethoxybenzoate
    • [ "" ]
    • 3-Hydroxy-4,5-dimethoxybenzoic acid methyl ester
    • Methyl 3,4-O-dimethylgallate
    • AKOS005255223
    • J-522275
    • 83011-43-2
    • SCHEMBL1134668
    • FT-0601011
    • AC-614
    • LCIFXEQPXQVBGL-UHFFFAOYSA-N
    • CS-0023808
    • Methyl 3,4-O-diMethylGallate; Methyl 3,4-dimethoxy-5-hydroxybenzoate
    • AS-76337
    • D81837
    • SY020260
    • 3,4-dimethoxy-5-hydroxybenzoic acid methyl ester, AldrichCPR
    • DTXSID80370056
    • HY-N3287
    • methyl 3,4-dimethoxy-5-hydroxy-benzoate
    • A840487
    • MFCD00598192
    • 3-Hydroxy-4,5-dimethoxy-benzoic Acid Methyl Ester
    • AMY33323
    • 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester
    • DB-006285
    • DTXCID70321092
    • GEO-01807
    • MDL: MFCD00598192
    • Inchi: 1S/C10H12O5/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5,11H,1-3H3
    • InChI-Schlüssel: LCIFXEQPXQVBGL-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(OC)C(OC)=C(O)C=1)OC

Berechnete Eigenschaften

  • Genaue Masse: 212.06800
  • Monoisotopenmasse: 212.068
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 218
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 3
  • XLogP3: 1.4
  • Topologische Polaroberfläche: 65A^2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.3006 (rough estimate)
  • Schmelzpunkt: 80-84 ºC
  • Siedepunkt: 312.03°C (rough estimate)
  • Flammpunkt: 144.8 °C
  • Brechungsindex: 1.5140 (estimate)
  • PSA: 64.99000
  • LogP: 1.19600
  • Löslichkeit: Nicht verfügbar
  • Dampfdruck: 0.0±0.9 mmHg at 25°C

Methyl 3-hydroxy-4,5-dimethoxybenzoate Sicherheitsinformationen

Methyl 3-hydroxy-4,5-dimethoxybenzoate Zolldaten

  • HS-CODE:2918990090
  • Zolldaten:

    China Zollkodex:

    2918990090

    Übersicht:

    Andere zusätzliche Oxycarbonsäuren (einschließlich Anhydride\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2918990090. andere Carbonsäuren mit zusätzlicher Sauerstofffunktion und ihre Anhydride, Halogenide, Peroxide und Peroxysäuren; ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%

Methyl 3-hydroxy-4,5-dimethoxybenzoate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
M780505-250mg
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2
250mg
$ 65.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-337969-5g
Methyl 3,4-methoxy-5-hydroxybenzoate,
83011-43-2
5g
¥2332.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M30680-5mg
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2
5mg
¥1178.0 2021-09-08
Ambeed
A804691-1g
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2 95%
1g
$70.0 2025-02-26
TRC
M780505-500mg
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2
500mg
$ 92.00 2023-09-06
Chemenu
CM157268-5g
3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester
83011-43-2 95%
5g
$510 2022-12-31
Chemenu
CM157268-1g
3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester
83011-43-2 95%
1g
$161 2022-12-31
TargetMol Chemicals
TN4530-5 mg
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2 98%
5mg
¥ 1,140 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1094834-1g
Methyl 3-hydroxy-4,5-dimethoxybenzoate
83011-43-2 98%
1g
¥789.00 2024-07-28
abcr
AB547845-25g
Methyl 3-hydroxy-4,5-dimethoxybenzoate; .
83011-43-2
25g
€786.70 2024-04-16

Methyl 3-hydroxy-4,5-dimethoxybenzoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 rt; 2 h, rt
Referenz
Synthesis and anti-platelet activity of obovatol derivatives
Kwak, Jae-Hwan; et al, Archives of Pharmacal Research, 2011, 34(7), 1107-1112

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Referenz
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Referenz
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0 °C
Referenz
Synthesis of obovatol derivatives and their preliminary evaluation as antitumor agents
Lee, Mi-Sung; et al, Bulletin of the Korean Chemical Society, 2007, 28(9), 1601-1604

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane
Referenz
Synthesis of isoflavones. V. Irigenin and tectorigenin
Baker, Wilson; et al, Journal of the Chemical Society [Section] C: Organic, 1970, (9), 1219-23

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Referenz
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 1 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
2.1 Reagents: Chromium trioxide Solvents: Acetone ;  0 - 5 °C; 5 min, 0 °C
2.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.3 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  0 - 5 °C; 2 h, rt
2.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Referenz
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
Enantioselective synthesis and photoracemization studies of (+)-2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester, an advanced intermediate of a dihydrofolate reductase inhibitor
Wipf, Peter; et al, Journal of Organic Chemistry, 1999, 64(14), 5321-5324

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  25 min, rt; 100 min, rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
1.3 Reagents: Sulfuric acid Solvents: Methanol ,  Dichloromethane ,  Water ;  24 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.5 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
1.6 Reagents: Sodium carbonate Solvents: Water ;  rt
1.7 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 50 °C; 50 °C → rt
1.8 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referenz
Synthesis and biological evaluation of phenstatin metabolites
Ghinet, Alina; et al, Bioorganic & Medicinal Chemistry, 2011, 19(20), 6042-6054

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  18 h, 50 - 55 °C
Referenz
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Copper oxide (CuO) Solvents: Pyridine
2.1 Reagents: Diazomethane Solvents: Dichloromethane
Referenz
Synthesis of perrottetin F and G, two linear bis(bibenzyl) ethers from Radula perrottetii
Mezey-Vandor, Gabriella; et al, Liebigs Annalen der Chemie, 1989, (4), 401-3

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane
Referenz
Synthesis of isoflavones. V. Irigenin and tectorigenin
Baker, Wilson; et al, Journal of the Chemical Society [Section] C: Organic, 1970, (9), 1219-23

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  6 h, reflux
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  18 h, 50 - 55 °C
Referenz
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Diazomethane Solvents: Dichloromethane
Referenz
Synthesis of perrottetin F and G, two linear bis(bibenzyl) ethers from Radula perrottetii
Mezey-Vandor, Gabriella; et al, Liebigs Annalen der Chemie, 1989, (4), 401-3

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Chromium trioxide Solvents: Acetone ;  0 - 5 °C; 5 min, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
1.3 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  0 - 5 °C; 2 h, rt
1.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Referenz
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Triethyl orthoformate Catalysts: Amberlyst 15 Solvents: Benzene
1.2 Reagents: Benzyl bromide ,  Potassium carbonate Solvents: Dimethylformamide
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Referenz
Total syntheses of the metabolites of schizandrin
Tanaka, Masahide; et al, Tetrahedron, 1995, 51(43), 11703-24

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  6 h, reflux
2.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  18 h, 50 - 55 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 - 55 °C
Referenz
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Referenz
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 - 55 °C
Referenz
Multi-functionalization of gallic acid towards improved synthesis of α- and β-DDB
Alam, Ashraful; et al, Tetrahedron, 2005, 61(7), 1909-1918

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Silver trifluoroacetate ,  Iodine Solvents: Chloroform ;  10 min, -5 °C
2.1 Reagents: Chromium trioxide Solvents: Acetone ;  0 - 5 °C; 5 min, 0 °C
2.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.3 Reagents: Monosodium phosphate ,  Hydrogen peroxide ,  Sodium chlorite Solvents: Acetonitrile ,  Water ;  0 - 5 °C; 2 h, rt
2.4 Reagents: Sodium bisulfite Solvents: Water ;  rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Tributylphosphine ,  1,3-Bis(diphenylphosphino)propane ,  Diisopropylethylamine Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  3 h, 130 °C; cooled
Referenz
Intramolecular biaryl coupling reaction of benzyl benzoate and phenyl benzoate derivatives, and its application to the formal synthesis of (-)-steganone
Takeda, Shigemitsu; et al, Tetrahedron, 2007, 63(2), 396-408

Herstellungsverfahren 21

Reaktionsbedingungen
Referenz
Pt(IV)-catalyzed cyclization of arene-alkyne substrates via C-H bond functionalization
Pastine, Stefan J.; et al, Tetrahedron, 2003, 59(45), 8859-8868

Methyl 3-hydroxy-4,5-dimethoxybenzoate Raw materials

Methyl 3-hydroxy-4,5-dimethoxybenzoate Preparation Products

Methyl 3-hydroxy-4,5-dimethoxybenzoate Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:83011-43-2)Methyl 3-hydroxy-4,5-dimethoxybenzoate
A840487
Reinheit:99%
Menge:5g
Preis ($):393.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:83011-43-2)Methyl 3-hydroxy-4,5-dimethoxybenzoate
TB01168
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
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